molecular formula C16H15N3O2 B6488509 N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1286695-75-7

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B6488509
CAS RN: 1286695-75-7
M. Wt: 281.31 g/mol
InChI Key: IVXCUHPTFJSCLI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as 4-methyl-5-phenyl-2-oxazol-3-yl-1H-pyrrole-2-carboxamide, is a heterocyclic compound that has been studied for its potential application in a variety of scientific fields. It is an organic compound with a molecular formula of C14H13N3O2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 217-218°C.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as a potential treatment for diseases such as cancer and Alzheimer’s disease.

Mechanism of Action

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential mechanism of action. Studies have shown that the compound is able to block the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By blocking the activity of this enzyme, the compound is able to reduce inflammation and pain. Additionally, studies have shown that the compound is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is able to reduce inflammation and pain by blocking the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, the compound has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a treatment for Alzheimer’s disease, as well as for its potential antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and can be synthesized in a three-step process. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is not very soluble in water, and therefore must be used in an organic solvent.

Future Directions

The potential applications of N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are vast, and there are many potential future directions for research. One potential future direction for research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as a treatment for cancer or Alzheimer’s disease. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential antioxidant and neuroprotective effects. Finally, further research could be conducted to explore the potential uses of this compound as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds.

Synthesis Methods

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is synthesized using a three-step process. The first step involves the reaction of 2-amino-5-methyl-1,3-oxazole with ethyl chloroacetate in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting product with phenylmagnesium bromide, followed by the reaction of the resulting product with acetic anhydride. The final step involves the reaction of the resulting product with anhydrous sodium acetate.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-11-14(18-21-12)17-16(20)15(19-9-5-6-10-19)13-7-3-2-4-8-13/h2-11,15H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXCUHPTFJSCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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